molecular formula C14H14N4O2 B11641211 N,N'-Bis(3-pyridylmethyl)oxamide CAS No. 196491-43-7

N,N'-Bis(3-pyridylmethyl)oxamide

Cat. No.: B11641211
CAS No.: 196491-43-7
M. Wt: 270.29 g/mol
InChI Key: BNXGAGLVOASELG-UHFFFAOYSA-N
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Description

N,N’-Bis(3-pyridylmethyl)oxamide is an organic compound with the molecular formula C14H14N4O2 It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by 3-pyridylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(3-pyridylmethyl)oxamide can be synthesized through a condensation reaction between 3-pyridylmethylamine and oxalic acid diethyl ester. The reaction typically involves the following steps:

    Preparation of 3-pyridylmethylamine: This can be synthesized by the reduction of 3-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride.

    Condensation Reaction: The 3-pyridylmethylamine is then reacted with oxalic acid diethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(3-pyridylmethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-pyridylmethyl)oxamide undergoes various chemical reactions, including:

    Coordination Reactions: It can form coordination complexes with metal ions such as copper, manganese, and zinc.

    Substitution Reactions: The pyridyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts such as copper(II) chloride or zinc(II) acetate in an aqueous or organic solvent.

    Substitution Reactions: May involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Coordination Complexes: Formation of metal-organic frameworks (MOFs) or coordination polymers.

    Substitution Products: Derivatives with modified pyridyl groups, depending on the substituents introduced.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-pyridylmethyl)oxamide primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridyl groups. This coordination can influence the electronic properties of the metal ions, leading to various effects such as changes in magnetic properties or fluorescence. The compound can also form hydrogen bonds with other molecules, contributing to its stability and reactivity in different environments .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-pyridylmethyl)oxamide: Similar structure but with 2-pyridylmethyl groups instead of 3-pyridylmethyl groups.

    N,N’-Bis(4-pyridylmethyl)oxamide: Contains 4-pyridylmethyl groups.

Uniqueness

N,N’-Bis(3-pyridylmethyl)oxamide is unique due to the position of the pyridyl groups, which can influence its coordination behavior and the properties of the resulting complexes. The 3-pyridylmethyl groups provide a specific spatial arrangement that can lead to distinct magnetic and fluorescent properties compared to its 2- and 4-pyridylmethyl counterparts .

Properties

CAS No.

196491-43-7

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N,N'-bis(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C14H14N4O2/c19-13(17-9-11-3-1-5-15-7-11)14(20)18-10-12-4-2-6-16-8-12/h1-8H,9-10H2,(H,17,19)(H,18,20)

InChI Key

BNXGAGLVOASELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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